molecular formula C21H14ClN3O2S B11144558 (5Z)-2-(2-chlorophenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-chlorophenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11144558
M. Wt: 407.9 g/mol
InChI Key: LZVOXOXWRFVDSF-WQRHYEAKSA-N
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Description

The compound (5Z)-2-(2-CHLOROPHENYL)-5-[(2-METHYL-2H-CHROMEN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule featuring a triazolo-thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2-CHLOROPHENYL)-5-[(2-METHYL-2H-CHROMEN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazole core, followed by the introduction of the chlorophenyl and chromenylmethylidene groups under controlled conditions. Common reagents include chlorinating agents, base catalysts, and solvents like dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to ensure consistent quality and scalability. The use of high-throughput screening and process optimization tools is crucial in this context.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2-CHLOROPHENYL)-5-[(2-METHYL-2H-CHROMEN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine gas or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorine gas, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(5Z)-2-(2-CHLOROPHENYL)-5-[(2-METHYL-2H-CHROMEN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(2-CHLOROPHENYL)-5-[(2-METHYL-2H-CHROMEN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Steviol glycoside: Another complex organic molecule with distinct biological properties.

Uniqueness

(5Z)-2-(2-CHLOROPHENYL)-5-[(2-METHYL-2H-CHROMEN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: stands out due to its unique triazolo-thiazole core and the specific arrangement of its functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C21H14ClN3O2S

Molecular Weight

407.9 g/mol

IUPAC Name

(5Z)-2-(2-chlorophenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H14ClN3O2S/c1-12-14(10-13-6-2-5-9-17(13)27-12)11-18-20(26)25-21(28-18)23-19(24-25)15-7-3-4-8-16(15)22/h2-12H,1H3/b18-11-

InChI Key

LZVOXOXWRFVDSF-WQRHYEAKSA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5Cl)S3

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5Cl)S3

Origin of Product

United States

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